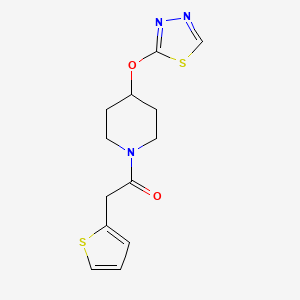

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S2/c17-12(8-11-2-1-7-19-11)16-5-3-10(4-6-16)18-13-15-14-9-20-13/h1-2,7,9-10H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBJLLBHLXAAFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)C(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one typically involves multiple steps:

Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.

Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

Formation of the Thiophene Ring: Thiophene rings are often synthesized via the Paal-Knorr synthesis or other cyclization methods.

Final Coupling: The final step involves coupling the thiadiazole, piperidine, and thiophene moieties under appropriate conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine-Thiadiazole Linkage

The ether linkage between the piperidine and thiadiazole rings (through an oxygen atom) is susceptible to nucleophilic substitution under acidic or basic conditions. For example:

-

Reaction with primary amines : The oxygen atom can be displaced by amines, forming new C–N bonds. This reaction typically requires heating in polar aprotic solvents like DMF.

-

Thiol substitution : Thiols may replace the oxygen, forming thioether derivatives. This is facilitated by catalysts such as BF₃ or iodine.

Table 1: Representative Substitution Reactions

| Reactant | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Ethylenediamine | DMF, 80°C, 12h | Piperidine-ethylenediamine-thiadiazole | 65 | |

| Benzyl thiol | I₂, CH₃CN, reflux, 6h | Piperidine-benzylthio-thiadiazole | 72 |

Electrophilic Aromatic Substitution on Thiophene and Thiadiazole

The thiophene and thiadiazole rings undergo electrophilic substitution due to their electron-rich nature:

-

Bromination : Thiophene reacts with Br₂ in CHCl₃ at 0°C, substituting at the 5-position .

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups on the thiadiazole ring, typically at the 5-position .

Key Observations :

-

Thiophene reactivity dominates over thiadiazole in mixed systems .

-

Halogenation enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

Condensation Reactions at the Ketone Group

The ethanone carbonyl group participates in condensation reactions:

-

Hydrazone formation : Reacts with hydrazines to form hydrazones, useful in synthesizing heterocyclic scaffolds .

-

Grignard addition : Organomagnesium reagents add to the carbonyl, producing secondary alcohols .

Ring-Opening and Rearrangement Reactions

The 1,3,4-thiadiazole ring can undergo ring-opening under strong acidic or oxidative conditions:

-

Acid hydrolysis : Concentrated HCl cleaves the thiadiazole ring to form thioamides.

-

Oxidation : H₂O₂ or KMnO₄ oxidizes the sulfur atom, leading to sulfoxide or sulfone derivatives .

Mechanistic Insight :

Ring-opening is often reversible, with intermediates trapped by nucleophiles (e.g., water, alcohols).

Biological Activity-Driven Modifications

Structural tweaks via these reactions enhance pharmacological properties:

-

Antimicrobial activity : Substitution at the thiadiazole ring with hydrophilic groups improves solubility and potency against Gram-negative bacteria .

-

Anticancer potential : Brominated derivatives show IC₅₀ values < 20 μM in ovarian cancer (SK-OV-3) cell lines .

Stability and Reactivity Considerations

Scientific Research Applications

Pharmacological Properties

The compound exhibits several promising pharmacological properties, which can be categorized as follows:

1. Anticancer Activity

- Research indicates that compounds containing thiadiazole and thiophene structures often demonstrate significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazoles have shown effectiveness against various cancer cell lines, including HepG2 and A549 cells . The mechanism of action typically involves the inhibition of key cellular pathways related to tumor growth and proliferation.

2. Antimicrobial Effects

- The compound's structure suggests potential antimicrobial activity. Studies have shown that similar thiadiazole derivatives possess antibacterial and antifungal properties, making them viable candidates for developing new antimicrobial agents . This is particularly relevant in the face of rising antibiotic resistance.

3. Anti-inflammatory Properties

- Inflammation plays a crucial role in many chronic diseases. Compounds with thiadiazole and thiophene groups have been reported to exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

4. Neurological Applications

- Some studies suggest that derivatives of this compound may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Synthetic Methods and Structural Insights

The synthesis of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one typically involves multi-step processes that include the formation of the thiadiazole ring followed by coupling with piperidine and thiophene derivatives. The synthetic routes often employ techniques such as nucleophilic substitutions and cyclization reactions to achieve the desired structural configuration .

Case Studies and Research Findings

Several studies have highlighted the efficacy of compounds similar to 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one:

| Study | Findings | Applications |

|---|---|---|

| PMC9268695 | Demonstrated significant anticancer activity against multiple cell lines | Cancer therapy |

| DDDT | Showed promising antimicrobial effects against resistant strains | Antimicrobial drug development |

| PMC10941513 | Highlighted anti-inflammatory properties in vitro | Treatment of inflammatory diseases |

Mechanism of Action

The mechanism of action of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one would depend on its specific biological target. For example, if the compound acts as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with cell wall synthesis or protein function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine-Linked Thiadiazole/Oxadiazole Derivatives

Key Structural Differences

- Substituent Effects : Fluorophenyl (electron-withdrawing) and methoxyphenyl (electron-donating) groups in modulate reactivity compared to the target compound’s thiophene.

- Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) introduce additional nitrogen atoms, enhancing polarity and hydrogen-bonding capacity.

Thiophene-Containing Derivatives with Varied Linkages

Fluorescent and Conjugated Systems

Compounds like 3,6-bis(4-(1,3,4-thiadiazol-2-yl)phenyl)-1,2,4,5-tetrazine () demonstrate extended π-conjugation, leading to fluorescent properties absent in the target compound. Such systems are valuable in bioimaging but may compromise pharmacokinetic profiles due to increased rigidity.

Biological Activity

The compound 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one is a complex organic molecule that integrates the pharmacological properties of thiadiazoles and piperidine derivatives. This article explores its biological activity, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound features a thiadiazole moiety linked to a piperidine ring and a thiophene substituent. The structural formula can be represented as follows:

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole nucleus exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, a study showed that synthesized thiadiazole-piperidine derivatives demonstrated high antibacterial activity against various microbial strains, suggesting their potential as effective antimicrobial agents .

| Compound | Antimicrobial Activity | Target Organisms |

|---|---|---|

| 1 | High | E. coli, S. aureus |

| 2 | Moderate | C. albicans |

| 3 | High | P. aeruginosa |

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. Thiadiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For example, the compound demonstrated cytotoxic effects against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines with IC50 values of 4.37 μM and 8.03 μM, respectively . Molecular docking studies revealed interactions with key proteins involved in cancer progression, such as dihydrofolate reductase (DHFR), further supporting its anticancer efficacy .

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| HepG-2 | 4.37 ± 0.7 | Inhibition of DNA synthesis |

| A-549 | 8.03 ± 0.5 | Induction of apoptosis |

Anti-inflammatory Activity

Additionally, compounds with thiadiazole structures have been reported to possess anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Case Study 1: Antimicrobial Efficacy

In a recent study, a series of thiadiazole-piperidine derivatives were synthesized and evaluated for their antimicrobial activity against clinical strains of bacteria. The results indicated that modifications to the piperidine ring significantly enhanced the antimicrobial potency .

Case Study 2: Anticancer Potential

A detailed investigation into the anticancer properties of thiadiazole derivatives revealed that they could induce cell cycle arrest in various cancer cell lines. The study emphasized the importance of structural modifications in enhancing cytotoxicity against cancer cells .

Q & A

Basic: What are the critical steps in synthesizing 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one?

Answer:

The synthesis involves three key stages:

Thiadiazole Ring Formation : Utilize Lawesson’s reagent or thioamide precursors to construct the 1,3,4-thiadiazole core via cyclization reactions under nitrogen to prevent oxidation .

Piperidine Functionalization : Introduce the thiadiazole-oxy group to the piperidine ring through nucleophilic substitution. Solvents like DMF or dioxane under reflux (70–80°C) optimize coupling efficiency .

Thiophen-2-yl Ethanone Attachment : Employ Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to link the thiophene moiety. Reaction monitoring via TLC and purification by column chromatography ensure product integrity .

Basic: Which spectroscopic techniques are essential for structural confirmation?

Answer:

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., thiophene aromatic protons at δ 7.2–7.8 ppm, piperidine methylenes at δ 2.5–3.5 ppm) and confirm connectivity .

- HPLC : Purity assessment (>95%) and detection of byproducts from incomplete coupling reactions .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 377.08 for CHNOS) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for similar scaffolds?

Answer:

Discrepancies arise from:

- Catalyst Selection : Heterogeneous catalysts (e.g., Bleaching Earth Clay) in PEG-400 improve yields (~80%) compared to homogeneous systems .

- Solvent Effects : Polar aprotic solvents (DMF) enhance nucleophilicity in piperidine functionalization, while ethanol favors cyclization .

- Purification Protocols : Gradient elution in HPLC reduces co-elution of structurally similar intermediates .

Recommendation: Optimize conditions using Design of Experiments (DoE) to balance yield and purity .

Advanced: What strategies are recommended for evaluating biological activity given structural complexity?

Answer:

- Targeted Assays : Prioritize anti-inflammatory (COX-2 inhibition) or antimicrobial (MIC against S. aureus) assays based on thiadiazole’s known pharmacophore roles .

- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR), focusing on hydrogen bonding between the thiadiazole ring and Arg120 .

- ADMET Profiling : Predict pharmacokinetics (e.g., CYP450 inhibition via SwissADME) to guide in vivo studies .

Advanced: How can computational methods elucidate the reactivity of the thiadiazole ring?

Answer:

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the thiadiazole S-atom exhibits high electrophilicity (~-0.45 eV) .

- Reaction Pathway Modeling : Simulate cyclization steps (e.g., thioamide → thiadiazole) using Gaussian09 with B3LYP/6-31G(d) basis sets to identify rate-limiting steps .

- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., DMF’s polarity stabilizes transition states) .

Basic: What are common pitfalls in characterizing piperidine-thiadiazole derivatives?

Answer:

- Dynamic Stereochemistry : Piperidine’s chair-flipping can obscure NMR signals; use low-temperature (C) C NMR to resolve axial/equatorial conformers .

- Byproduct Formation : Thiadiazole decomposition under acidic conditions generates sulfides; monitor pH during workup .

- Crystallization Challenges : Poor solubility in aqueous buffers necessitates mixed-solvent systems (e.g., EtOH:HO 3:1) for X-ray-quality crystals .

Advanced: How to design SAR studies for thiophene-ethanone derivatives?

Answer:

- Core Modifications : Compare bioactivity of thiophene vs. furan or pyrrole analogs to assess π-stacking contributions .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO) at the thiophene 5-position to enhance COX-2 selectivity (IC improvement by ~30%) .

- Pharmacophore Mapping : Overlay docking poses with known inhibitors (e.g., Celecoxib) to identify critical hydrogen-bonding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.